

# Application of Calcobutrol in Pediatric Neuroimaging Research Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Calcobutrol**

Cat. No.: **B042139**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

### Introduction

**Calcobutrol** is a crucial excipient in the formulation of Gadobutrol (marketed as Gadavist® or Gadovist®), a second-generation, macrocyclic, gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). While not an active imaging agent itself, **Calcobutrol** plays a pivotal role in ensuring the safety and stability of the Gadobutrol formulation, particularly in vulnerable populations such as pediatric patients. Its primary function is to act as a chelating agent for any free gadolinium ions ( $\text{Gd}^{3+}$ ) that may be present in the solution, thereby minimizing the risk of toxicity associated with unchelated gadolinium. This is of paramount importance in pediatric neuroimaging research, where patient safety is the highest priority.

The Gadobutrol formulation, containing **Calcobutrol**, has been extensively studied in pediatric populations, including neonates and infants, and has demonstrated a favorable safety profile and high diagnostic efficacy in neuroimaging.

### Mechanism of Action of **Calcobutrol**

**Calcobutrol** is the calcium salt of the same chelating ligand (butrol) that forms the complex with gadolinium in Gadobutrol. In the formulation, an excess of this ligand in the form of

**Calcobutrol** is included. This excess of the calcium-bound ligand acts as a "ligand buffer." Due to the high thermodynamic and kinetic stability of the gadolinium complex (Gadobutrol), the calcium in **Calcobutrol** can be readily displaced by any free, toxic gadolinium ions present in the solution, forming the stable Gadobutrol complex. This competitive binding mechanism effectively scavenges free  $\text{Gd}^{3+}$ , preventing its release and potential deposition in tissues.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Calcobutrol** as a stabilizer in Gadobutrol formulations.

## Quantitative Data Summary

The safety and efficacy of the Gadobutrol formulation (containing **Calcobutrol**) in pediatric neuroimaging have been demonstrated in several key studies. The following tables summarize the quantitative data from these studies.

Table 1: Safety Data from the GARDIAN Study (Pediatric Sub-analysis)[\[1\]](#)[\[2\]](#)

| Parameter                                  | Value                    |
|--------------------------------------------|--------------------------|
| Number of Pediatric Patients (<18 years)   | 1,142                    |
| Mean Dose of Gadobutrol                    | 0.13 mmol/kg body weight |
| Incidence of Adverse Drug Reactions (ADRs) | 0.5%                     |
| Incidence of Serious Adverse Events (SAEs) | 0%                       |

Table 2: Image Quality Assessment from the GARDIAN Study (Pediatric Sub-analysis)[1][2]

| Investigator Rating | Percentage of Patients |
|---------------------|------------------------|
| Excellent           | 63.7%                  |
| Good                | 34.0%                  |
| Moderate            | 2.2%                   |
| Poor                | 0.1%                   |

Table 3: Safety Data in Patients Under 2 Years of Age[3]

| Parameter                                        | Value                               |
|--------------------------------------------------|-------------------------------------|
| Number of Infants (mean age 11.1 months)         | 60                                  |
| Standard Dose of Gadobutrol                      | 0.1 mL/kg (0.1 mmol/kg) body weight |
| Incidence of Adverse Events Related to Injection | 0%                                  |

## Experimental Protocols

Protocol 1: Preparation and Administration of Gadobutrol Formulation for Pediatric Neuroimaging Research

This protocol outlines the steps for the preparation and administration of a Gadobutrol formulation (containing **Calcobutrol**) for contrast-enhanced MRI in pediatric subjects.



[Click to download full resolution via product page](#)

Caption: Workflow for Gadobutrol administration in pediatric neuroimaging.

**1. Patient Screening and Preparation:**

- Obtain informed consent from the parent or legal guardian.
- Screen the patient for any contraindications, including known allergies to gadolinium-based contrast agents and severe renal impairment.
- Ensure the patient is adequately hydrated. For elective procedures, ensure appropriate fasting.

**2. Dosage Calculation:**

- The recommended dose of Gadobutrol is 0.1 mmol per kilogram of body weight (0.1 mL/kg of the 1.0 M solution).

**3. Preparation of the Injection:**

- Using aseptic technique, draw the calculated volume of the Gadobutrol formulation into a sterile syringe.
- Visually inspect the solution for particulate matter and discoloration before administration.

**4. Administration:**

- Establish intravenous (IV) access with an appropriate gauge catheter.
- Administer the Gadobutrol formulation as an intravenous bolus injection.
- Immediately follow the injection with a sterile saline flush (typically 5-10 mL) to ensure the full dose has been delivered.

**5. Post-Administration Monitoring:**

- Monitor the patient for any signs of adverse reactions during and after the injection, including allergic-like reactions and injection site reactions.
- Emergency equipment and trained personnel should be readily available.

## Protocol 2: Pediatric Neuroimaging MRI Sequences

This protocol provides a standard set of MRI sequences for pediatric neuroimaging following the administration of a Gadobutrol formulation. Specific parameters may need to be adjusted based on the scanner, patient age, and clinical question.

### 1. Pre-Contrast Imaging:

- T1-weighted images (e.g., Spin Echo or Gradient Echo): To provide anatomical detail and for comparison with post-contrast images.
- T2-weighted images (e.g., Turbo Spin Echo): To detect edema and other pathological changes.
- Fluid-Attenuated Inversion Recovery (FLAIR): To suppress the signal from cerebrospinal fluid and improve the detection of periventricular and cortical lesions.

### 2. Post-Contrast Imaging:

- T1-weighted images (e.g., Spin Echo or Gradient Echo): Acquired in the same planes and with the same parameters as the pre-contrast T1-weighted images, typically within a few minutes after contrast administration. These images will highlight areas of blood-brain barrier disruption or increased vascularity.

### 3. Image Analysis:

- Qualitative Assessment: Radiologists should assess the degree of contrast enhancement, lesion conspicuity, and overall image quality. The GARDIAN study utilized a four-point scale (excellent, good, moderate, poor) for subjective evaluation by physicians.[\[1\]](#)[\[2\]](#)
- Quantitative Assessment: In a research setting, quantitative analysis may be performed by measuring the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in regions of interest.



[Click to download full resolution via product page](#)

Caption: Logical flow of a pediatric contrast-enhanced neuroimaging protocol.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety of gadobutrol in more than 1,000 pediatric patients: subanalysis of the GARDIAN study, a global multicenter prospective non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
- 3. Safety and Efficacy of Gadobutrol-Enhanced MRI in Patients Aged Under 2 Years—A Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Calcobutrol in Pediatric Neuroimaging Research Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042139#application-of-calcobutrol-in-pediatric-neuroimaging-research-formulations]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)